

# Head-to-head study of Alvelestat tosylate and augmentation therapy

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers: **Alvelestat Tosylate** and Alpha-1 Antitrypsin Augmentation Therapy

## **Executive Summary**

Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of AAT protein, leading to an imbalance between neutrophil elastase (NE) and its primary inhibitor, AAT. This imbalance drives progressive lung tissue destruction, resulting in emphysema. The established standard of care is intravenous augmentation therapy, which replaces the deficient AAT. Alvelestat (MPH-966) represents a newer, alternative therapeutic strategy as a potent, oral, small-molecule inhibitor of NE.

To date, no direct head-to-head clinical trials comparing the efficacy and safety of Alvelestat with AAT augmentation therapy have been published. This guide provides a comparative analysis based on available data from separate clinical studies, focusing on their distinct mechanisms of action, clinical efficacy on relevant biomarkers and endpoints, safety profiles, and experimental designs.

# Mechanisms of Action: Two Strategies to Neutralize Neutrophil Elastase

The pathophysiology of lung disease in AATD stems from the unopposed activity of NE, a powerful protease released by neutrophils that degrades elastin in the lung parenchyma[1].







Both Alvelestat and augmentation therapy aim to mitigate this damage, but through fundamentally different approaches.

- AAT Augmentation Therapy: This therapy involves intravenous infusions of purified, pooled human AAT to increase systemic and pulmonary concentrations of the AAT protein.[1][2] The goal is to restore the natural protease-antiprotease balance, thereby providing the lungs with the necessary protection against NE.[1]
- Alvelestat Tosylate: As a potent, selective, and reversible oral inhibitor of human NE,
   Alvelestat acts by directly binding to and inactivating the NE enzyme.[3][4] This approach
   does not correct the underlying AAT protein deficiency but instead directly targets the primary
   enzyme responsible for lung tissue destruction.[5]

The differing mechanisms are visualized in the pathway diagram below.





Click to download full resolution via product page

Caption: Therapeutic interventions in AATD lung disease.

## **Comparative Efficacy and Clinical Data**

While a direct comparison is not possible, this section summarizes key findings from separate clinical trials to provide a parallel view of each therapy's demonstrated effects.

### **Alvelestat Tosylate**







The primary evidence for Alvelestat comes from two Phase 2, randomized, double-blind, placebo-controlled studies: ASTRAEUS and ATALANTa.[6][7] These trials focused on biomarker endpoints as proof of concept.

#### Key Efficacy Findings:

- Neutrophil Elastase Suppression: Alvelestat demonstrated significant, dose-dependent suppression of blood NE activity. The 240 mg twice-daily (BID) dose achieved over 90% suppression.[6][7]
- Biomarker Reduction: The 240 mg BID dose significantly reduced key biomarkers of NE activity and elastin degradation, including Aα-Val<sup>360</sup> and plasma desmosine, compared to placebo.[8][6][7] The 120 mg dose did not show a significant effect on these disease activity biomarkers.[6][7]
- Patient-Reported Outcomes: In patients not on background augmentation therapy, Alvelestat showed a statistically significant improvement in the St. George's Respiratory Questionnaire (SGRQ) Activity domain score.[5][9]
- Exacerbations: A pooled analysis of the Phase 2 studies suggested a reduction in acute exacerbations in patients treated with Alvelestat (9%) compared to placebo (16%).[5]



| Alvelestat Phase 2<br>Trial Data<br>(ASTRAEUS &<br>ATALANTa)    | Alvelestat (240 mg<br>BID)             | Placebo               | Significance               |
|-----------------------------------------------------------------|----------------------------------------|-----------------------|----------------------------|
| Blood NE Activity Suppression                                   | >90%[6][7]                             | No significant change | p<0.001 vs.<br>placebo[10] |
| Change in Aα-Val <sup>360</sup><br>(NE Activity Marker)         | Statistically significant decrease[8]  | Increase observed     | p<0.01 vs. placebo         |
| Change in Plasma Desmosine (Elastin Degradation)                | Statistically significant decrease[11] | No significant change | p=0.001 vs.<br>placebo[11] |
| SGRQ-Activity Score<br>Improvement (Non-<br>Augmented Patients) | Significant<br>Improvement[5][9]       | -                     | p=0.01 vs. placebo[5]      |

### **AAT Augmentation Therapy**

The efficacy of augmentation therapy has been evaluated in numerous observational and randomized controlled trials over several decades, with endpoints focused on slowing disease progression.

#### Key Efficacy Findings:

- Slowing Lung Density Decline: Randomized controlled trials (e.g., RAPID, EXACTLE) have
  demonstrated that weekly intravenous AAT therapy (60 mg/kg) significantly slows the rate of
  lung density loss as measured by computed tomography (CT) scans, compared to placebo.
  [1][2]
- Slowing FEV1 Decline: The effect on Forced Expiratory Volume in 1 second (FEV1) decline
  has been less consistent. However, some studies and subgroup analyses suggest a benefit,
  particularly in patients with moderate airflow obstruction (e.g., FEV1 31-65% predicted).[1]
  [12][13]



- Mortality Benefit: Observational data from large registries, such as the NHLBI AATD Registry, have shown an association between augmentation therapy and reduced mortality, especially in patients with moderate to severe lung impairment (e.g., FEV1 < 50% predicted).[1][13][14]</li>
   [15]
- Exacerbations: The EXACTLE trial did not show an effect on the number of COPD exacerbations but did suggest a decrease in their severity.[1]

| AAT Augmentation<br>Therapy Trial Data<br>(Select Studies) | Augmentation<br>Therapy (60<br>mg/kg/week)               | Placebo / No<br>Treatment       | Significance                    |
|------------------------------------------------------------|----------------------------------------------------------|---------------------------------|---------------------------------|
| Rate of Lung Density<br>Loss (CT Scan)                     | Slower decline[1][2]                                     | Faster decline[1]               | Statistically significant[1][2] |
| Rate of FEV1 Decline (ml/year)                             | Slower decline in<br>subgroups (35-49%<br>predicted)[13] | Faster decline in subgroups[13] | p=0.03 in<br>subgroup[13]       |
| Mortality Risk Ratio (NHLBI Registry)                      | 0.64 (Reduced risk)[1]                                   | 1.0 (Baseline risk)             | p=0.02[1]                       |

## **Experimental Protocols: A Comparative Overview**

The clinical development programs for Alvelestat and augmentation therapy have utilized different study designs and primary endpoints, reflecting their distinct mechanisms and stages of development.

# Alvelestat Phase 2 Trial Protocol (ASTRAEUS - NCT03636347)

- Study Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled, 12week proof-of-concept study.[4][5]
- Patient Population: Adults with severe AATD (e.g., PiZZ, PiNull) and evidence of emphysema. Patients were either naïve to augmentation therapy or had undergone a washout period.[11]



- Intervention: Alvelestat (120 mg BID or 240 mg BID) or matching placebo.[5][11]
- Primary Endpoints: Within-individual percentage change from baseline in blood NE activity, plasma Aα-Val<sup>360</sup> levels, and plasma desmosine levels at weeks 4, 8, and 12.[8][10]
- Secondary Endpoints: Safety, tolerability, pharmacokinetics, and exploratory clinical outcomes like spirometry and SGRQ.[11]



Click to download full resolution via product page

**Caption:** Workflow for the Alvelestat ASTRAEUS Phase 2 trial.

# Augmentation Therapy Trial Protocol (General Design - e.g., RAPID Trial)

- Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials with longer durations (e.g., 2-3 years) to assess disease progression.[2][12]
- Patient Population: Adults with severe AATD and evidence of obstructive lung disease (emphysema), often within a specified FEV1 range (e.g., 30-65% predicted).[12]



- Intervention: Intravenous human AAT (typically 60 mg/kg weekly) or placebo (e.g., albumin infusion).[1][2]
- Primary Endpoint: Rate of decline in lung function (FEV1) or, more recently, rate of lung density loss measured by CT scan.[2][16]
- Secondary Endpoints: Frequency and severity of exacerbations, quality of life questionnaires, and mortality.[1]

Safety and Tolerability

| Feature                | Alvelestat Tosylate                                                                                                                                    | AAT Augmentation<br>Therapy                                                                                                                                     |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Administration         | Oral, twice daily[3]                                                                                                                                   | Intravenous, weekly[2]                                                                                                                                          |
| Common Adverse Events  | Headache/migraine was the most frequently reported adverse event, generally mild to moderate.[5][6][9]                                                 | Generally well-tolerated.  Potential for infusion-related reactions. As a human plasmaderived product, there is a theoretical risk of pathogen transmission.[1] |
| Serious Adverse Events | No serious safety signals were associated with Alvelestat in Phase 2 trials.[5][8] Two participants withdrew due to headache in the ATALANTa study.[9] | Rare but serious adverse events can include anaphylactic reactions.                                                                                             |

### **Conclusion and Future Directions**

Alvelestat and AAT augmentation therapy represent two distinct and valid therapeutic strategies for treating the pulmonary manifestations of AATD. Augmentation therapy is the established standard of care with long-term data supporting its ability to slow the progression of emphysema. Alvelestat is an investigational oral agent that has demonstrated robust, dosedependent suppression of key biomarkers of NE activity and elastin degradation.



The absence of head-to-head trials makes a definitive comparison of clinical efficacy impossible. Key differentiating factors for consideration by researchers and developers include:

- Route of Administration: Oral (Alvelestat) vs. Intravenous (Augmentation).
- Mechanism: Direct enzyme inhibition (Alvelestat) vs. Protein replacement (Augmentation).
- Primary Endpoints in Trials: Biomarker-focused (Alvelestat Phase 2) vs. Disease progression-focused (Augmentation).

Future research, including a potential head-to-head pivotal trial using a clinical endpoint like lung density or patient-reported outcomes, would be necessary to directly compare these two approaches and define their respective roles in the management of AATD. Furthermore, an investigator-led Phase 2 study (ATALANTa) has explored Alvelestat in combination with augmentation therapy, suggesting a potential for complementary use.[9][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of alpha-1-antitrypsin augmentation therapy in the treatment of patients with alpha-1-antitrypsin deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and augmentation therapy for alpha-1 antitrypsin deficiency: current knowledge and future potential PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. mereobiopharma.com [mereobiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Mereo BioPharma announces Positive Top-Line Efficacy and Safety Data from "ASTRAEUS" Phase 2 Trial of Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Emphysema BioSpace [biospace.com]
- 9. atsjournals.org [atsjournals.org]
- 10. Phase 2 Data from "ASTRAEUS" Trial of Mereo BioPharma's Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference BioSpace [biospace.com]
- 11. mereobiopharma.com [mereobiopharma.com]
- 12. Long-term effect of α1-antitrypsin augmentation therapy on the decline of FEV1 in deficient patients: an analysis of the AIR database PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Alpha-1 Antitrypsin Augmentation Therapy Improves Survival in Severely Deficient
  Patients with Predicted FEV1 Between 10% and 60%: A Retrospective Analysis of the NHLBI
  Alpha-1 Antitrypsin Deficiency Registry PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Head-to-head study of Alvelestat tosylate and augmentation therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605356#head-to-head-study-of-alvelestat-tosylateand-augmentation-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com